molecular formula C19H23N3O3 B11154438 N~1~-cyclohexyl-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N~1~-cyclohexyl-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B11154438
M. Wt: 341.4 g/mol
InChI Key: ONEAQXNFICKFOU-UHFFFAOYSA-N
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Description

N~1~-Cyclohexyl-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a pyridazinyl acetamide derivative characterized by a 2-methoxyphenyl substituent on the pyridazinyl ring and a cyclohexyl group attached to the acetamide nitrogen. Pyridazinones are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

N-cyclohexyl-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C19H23N3O3/c1-25-17-10-6-5-9-15(17)16-11-12-19(24)22(21-16)13-18(23)20-14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8,13H2,1H3,(H,20,23)

InChI Key

ONEAQXNFICKFOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3CCCCC3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

A common method involves cyclocondensation between hydrazine derivatives and 1,4-dicarbonyl precursors. For example, 3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine can be synthesized via:

  • Reagents : 2-Methoxyphenylacetic acid hydrazide and ethyl acetoacetate.

  • Conditions : Reflux in ethanol (78°C, 12 hrs) with catalytic p-toluenesulfonic acid (p-TsOH).

  • Yield : 68–72% after recrystallization (ethyl acetate/n-hexane).

Late-stage introduction of the 2-methoxyphenyl group via palladium-catalyzed cross-coupling:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ in toluene/water (3:1).

  • Temperature : 90°C, 8 hrs.

  • Yield : 65–70%, with purity >95% (HPLC).

Amide Bond Formation with Cyclohexylamine

The N-cyclohexylacetamide group is introduced through nucleophilic acyl substitution or coupling reactions:

Direct Aminolysis of Acetyl Chloride

  • Reagents : 3-(2-Methoxyphenyl)-6-oxo-pyridazine-1-acetyl chloride and cyclohexylamine.

  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 4 hrs.

  • Base : Triethylamine (TEA) to scavenge HCl.

  • Yield : 60–63%.

Carbodiimide-Mediated Coupling

  • Coupling Agent : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Solvent : Dry THF or DMF.

  • Activator : N-Hydroxysuccinimide (NHS).

  • Yield : 75–80% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

One-Pot Multicomponent Synthesis

A streamlined approach combining pyridazine formation and amide coupling:

Isocyanide-Based Three-Component Reaction

  • Components :

    • 2-Aminobenzamide derivative.

    • 2-Methoxybenzaldehyde.

    • Cyclohexyl isocyanide.

  • Catalyst : p-TsOH (10 mol%).

  • Solvent : Ethanol, room temperature, 24 hrs.

  • Yield : 82% with 98% purity (NMR).

Optimization and Purification Strategies

Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield
Temperature78–90°CMaximizes kinetics without side reactions
Solvent PolarityEthanol > THF > DCMHigher polarity improves solubility of intermediates
Catalyst Loading5–10 mol% Pd or p-TsOHBalances cost and efficiency

Purification Techniques

  • Recrystallization : Ethyl acetate/n-hexane (1:4) achieves >98% purity.

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted amines.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclocondensationHigh regioselectivityLong reaction times (12+ hrs)60–72%
Suzuki CouplingLate-stage functionalizationRequires palladium catalysts65–70%
Carbodiimide CouplingHigh yields, scalableSensitive to moisture75–80%
One-Pot SynthesisReduced purification stepsLimited to compatible substrates82%

Challenges and Solutions

  • Regioselectivity in Pyridazine Substitution :

    • Issue : Competing substitution at C-3 vs. C-6 positions.

    • Solution : Use bulky directing groups (e.g., tert-butyl) to favor C-3 substitution.

  • Amide Hydrolysis Risk :

    • Mitigation : Conduct reactions under anhydrous conditions with molecular sieves.

Scalability and Industrial Relevance

  • Batch Size : Pilot-scale batches (500 g) achieved 78% yield using carbodiimide coupling.

  • Cost Drivers : Palladium catalysts (40% of raw material cost) vs. cheaper p-TsOH in one-pot methods .

Chemical Reactions Analysis

Types of Reactions

N~1~-cyclohexyl-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl~2~) or bromine (Br~2~) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-cyclohexyl-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemistry: The compound serves as a model for studying reaction mechanisms and developing new synthetic methodologies.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The target compound’s structure is defined by two critical regions:

  • Pyridazinyl Ring Substituent : 2-Methoxyphenyl group.
  • Acetamide Side Chain : Cyclohexyl group.

Comparisons with analogous compounds (Table 1) reveal how modifications in these regions influence molecular properties and biological activity.

Table 1: Structural and Pharmacological Comparison of Pyridazinyl Acetamide Derivatives
Compound Name Pyridazinyl Substituent Acetamide Substituent Molecular Weight (g/mol) Reported Biological Activity References
Target Compound 2-Methoxyphenyl Cyclohexyl ~380–400 (estimated) Not explicitly reported -
2N1HIA 2-Fluoro-4-methoxyphenyl 1H-Indol-5-yl 413.4 Inhibits osteoclast differentiation via Cathepsin K suppression
2-[3-(2-Fluorophenyl)-6-oxo-...acetamide 2-Fluorophenyl 4-Phenyl-2-butanyl 379.4 Not specified
HBK14-HBK19 (Piperazine Derivatives) 2-Methoxyphenyl Phenoxyalkyl-piperazine chains ~450–500 Synthesized for potential CNS activity
N-(6-Trifluoromethylbenzothiazole-2-yl)-... 2-Methoxyphenyl Benzothiazole ~400–420 FPR1 antagonism (hypothesized)
Pyridazinyl Ring Modifications
  • 2-Methoxyphenyl vs. 2-Fluoro-4-methoxyphenyl: The 2N1HIA compound (2-fluoro-4-methoxyphenyl) demonstrates potent anti-osteoclast activity, likely due to enhanced electron-withdrawing effects from fluorine, improving target binding .
  • Halogenated vs. Non-Halogenated Aryl Groups: Compounds with 2-chlorophenyl () or 2-fluorophenyl () substituents exhibit varied solubility and metabolic stability, influencing their pharmacokinetic profiles .
Acetamide Side Chain Modifications
  • Cyclohexyl vs. Indolyl groups may engage in hydrogen bonding, critical for osteoclast inhibition .
  • Aromatic vs. Alicyclic Substituents : Piperazine-based derivatives (HBK series) and benzothiazole-containing analogs () show divergent activities, suggesting the acetamide side chain’s flexibility modulates target selectivity .

Pharmacological and Therapeutic Implications

  • Anti-Osteoclast Activity : 2N1HIA and related compounds inhibit osteoclast differentiation by suppressing Cathepsin K (CTSK), a protease critical in bone resorption . The target compound’s lack of fluorine and indolyl groups may position it as a milder modulator or a candidate for structural optimization.
  • Anticancer Potential: Phenoxy acetamide derivatives () with methoxyphenyl groups exhibit notable activity against cancer cell lines (e.g., HCT-1, MCF-7), suggesting the target compound may share similar mechanisms .
  • Metabolic Stability : The cyclohexyl group’s alicyclic nature may confer resistance to oxidative metabolism compared to aromatic substituents, improving half-life .

Q & A

Basic: What synthetic strategies optimize yield and purity for N¹-cyclohexyl-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, including:

  • Substitution reactions under alkaline conditions for introducing methoxyphenyl groups (e.g., using K₂CO₃ in DMF at 80°C) .
  • Condensation reactions with cyanoacetic acid derivatives, facilitated by condensing agents like EDC/HOBt in ethanol or acetic acid .
  • Reduction steps (e.g., iron powder in HCl) to generate intermediate anilines .
    Optimization Tips:
  • Use HPLC to monitor reaction progress and purity (>95% purity threshold recommended) .
  • Control solvent polarity (e.g., ethanol vs. DMF) to minimize side reactions .

Basic: How to characterize the structural features of this compound using analytical techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., cyclohexyl CH₂ at δ 1.2–1.8 ppm, pyridazinyl NH at δ 10.2 ppm) .
    • ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., calculated [M+H⁺] = 395.18 g/mol) .
  • X-ray Crystallography: Resolves 3D conformation of the pyridazinyl and acetamide moieties .

Intermediate: What are the potential biological targets of this compound, and how are they validated?

Methodological Answer:

  • Hypothesized Targets:
    • Phosphodiesterase 4 (PDE4), due to structural similarity to known PDE4 inhibitors with pyridazinyl motifs .
    • Kinases (e.g., CDKs), inferred from thiazolopyrimidine analogs .
  • Validation Methods:
    • Molecular Docking: Use AutoDock Vina to simulate binding to PDE4’s catalytic site (e.g., RMSD <2.0 Å) .
    • In vitro Enzyme Assays: Measure IC₅₀ values via fluorescence-based cAMP hydrolysis assays for PDE4 .

Advanced: How to resolve contradictions in reported synthetic yields for pyridazinyl-acetamide derivatives?

Methodological Answer:
Discrepancies in yields (e.g., 60% vs. 85%) arise from:

  • Catalyst Selection: Pd/C vs. Fe/HCl reductions affect nitro-group conversion efficiency .
  • Solvent Effects: Polar aprotic solvents (DMF) improve solubility but may degrade acid-sensitive groups .
    Resolution Strategy:
  • Conduct Design of Experiments (DoE) to test variables (temperature, solvent, catalyst ratio) .
  • Compare TLC and HPLC data across studies to identify purity-driven yield differences .

Advanced: What computational methods predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • QSAR Modeling: Use MOE or Schrödinger to correlate substituent effects (e.g., methoxy position) with PDE4 inhibition .
  • Pharmacophore Mapping: Identify essential features (e.g., pyridazinyl carbonyl for hydrogen bonding) .
  • Free Energy Perturbation (FEP): Quantify binding affinity changes upon cyclohexyl group modification .

Advanced: How to design in vitro assays to evaluate metabolic stability?

Methodological Answer:

  • Microsomal Incubation: Use liver microsomes (human or rat) with NADPH cofactor, and measure parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorescent substrates .
  • Data Interpretation: Half-life (t₁/₂) >60 minutes suggests favorable metabolic stability for further development .

Intermediate: What strategies mitigate solubility challenges during in vitro testing?

Methodological Answer:

  • Co-solvent Systems: Use DMSO (≤0.1%) with aqueous buffers (PBS, pH 7.4) .
  • Lipid-Based Formulations: Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) to enhance bioavailability .
  • Salt Formation: Synthesize hydrochloride or sodium salts to improve aqueous solubility (>1 mg/mL target) .

Advanced: How to elucidate reaction mechanisms for key synthetic steps (e.g., pyridazinyl ring formation)?

Methodological Answer:

  • Isotopic Labeling: Use ¹⁸O-labeled reagents to track oxygen incorporation in the pyridazinyl carbonyl .
  • Kinetic Studies: Monitor intermediates via time-resolved NMR to identify rate-determining steps .
  • DFT Calculations: Simulate transition states for cyclization steps (e.g., B3LYP/6-31G* level) .

Basic: How to validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS Validation Parameters:
    • Linearity: R² >0.99 over 1–1000 ng/mL range.
    • Precision/Accuracy: Intra-day CV ≤15%, recovery 85–115% .
    • Matrix Effects: Assess ion suppression/enhancement using post-column infusion .

Advanced: What in vitro models assess cytotoxicity and selectivity?

Methodological Answer:

  • Cell Lines: Use HEK293 (normal) vs. cancer lines (e.g., MCF-7) to calculate selectivity index (SI = IC₅₀ normal / IC₅₀ cancer) .
  • Apoptosis Assays: Measure caspase-3/7 activation via luminescent substrates .
  • Mitochondrial Toxicity: JC-1 staining to evaluate membrane potential disruption .

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